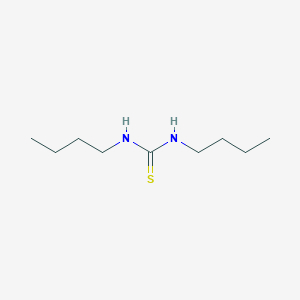

3-Phenylisoxazole

Overview

Description

3-Phenylisoxazole is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various fields of study. In

Scientific Research Applications

Electrophilic substitution reactions of phenylisoxazoles have been studied, revealing insights into the kinetics and mechanisms of such reactions (Katritzky et al., 1975).

The crystal and molecular structures of chloro-phenylisoxazole derivatives have been determined, contributing to the understanding of molecular geometries and electronic structures (Cannas et al., 1979).

4-Nitro-3-phenylisoxazole derivatives were discovered to have potent antibacterial activities, highlighting their potential as antibacterial agents (Zhang et al., 2022).

3-Arylisoxazoles and 3-aryl-2-isoxazolines were identified as valuable components in pharmaceutical products and biologically active molecules, emphasizing their versatility in organic chemistry (Vitale & Scilimati, 2017).

Isoxazolo[4,5-d]pyrimidines, derived from 3-phenylisoxazole, were synthesized, expanding the knowledge of isoxazole-related ring systems (Desimoni et al., 1967).

The conformational behaviors of phenylisoxazoles in liquid crystal solvents were analyzed, contributing to the understanding of molecular orientations and interactions (Veracini et al., 1979).

Disoxaril-related 3-(diethylamino)-5-phenylisoxazoles were synthesized for potential antiviral activities, though they showed toxicity or lack of activity (Mazzei et al., 2000).

The reactivity of 3-methyl-5-phenylisoxazole against electrophilic compounds was studied, highlighting the influence of different bases on product formation (Alberola et al., 1992).

Studies on the crystal structure of 3-hydroxy-5-phenylisoxazole provided insights into molecular packing and conjugation (Biagini et al., 1969).

Investigations into the tautomerism of 5-hydroxyisoxazoles-isoxazol-5-ones, including phenyl derivatives, contributed to understanding their chemical behavior in different solvents (Boulton & Katritzky, 1961).

The synthesis and muscarinic activity of regioisomeric aminomethyl-phenylisoxazoles were explored, showing their potential in medicinal chemistry (Dannhardt et al., 1995).

Studies on the synthesis and reactivity of functional 3-arylisoxazoles in organic chemistry highlighted their importance as intermediates in pharmaceutical and agrochemical preparation (Vitale & Scilimati, 2013).

The conformational behavior of non-fused biheterocycles, including phenylisoxazoles, was examined, aiding in understanding molecular geometries (Russo et al., 1988).

The synthesis and application of substituted isoxazoles in palladium-catalyzed reactions, contributing to green chemistry initiatives, were investigated (Bumagin et al., 2018).

A comparative study of 3-methyl-5-phenylisoxazole and isothiazole against electrophilic compounds provided insights into their reactivity and potential applications in synthetic chemistry (Alberola et al., 1995).

N-phenyl-5-carboxamidyl isoxazoles were synthesized and evaluated for anticancer activity against colon cancer, indicating their potential as chemotherapeutic agents (Shaw et al., 2012).

Continuous-flow microwave irradiation was utilized in the synthesis of isoxazole derivatives, demonstrating an efficient method for producing these compounds (Rodríguez et al., 2012).

The crystal structure of isopropyl this compound-5-carboxylate was analyzed, providing information on molecular interactions and packing (Wang et al., 2013).

The synthesis and evaluation of 5-amino-3-phenylisoxazole derivatives as centrally acting muscle relaxants were explored, revealing their pharmacological potential (Tatee et al., 1986).

The crystal structure of N,N-dimethyl-3-phenylisoxazole-5-carboxamide was determined, offering insights into molecular conformations and hydrogen bonding (Wang et al., 2013).

Mechanism of Action

Target of Action

3-Phenylisoxazole, also known as 3-phenyl-1,2-oxazole, has been found to exhibit potent antibacterial activities . The primary targets of this compound are bacterial pathogens such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac) . These bacteria are responsible for various plant diseases, significantly affecting crop yield and food quality .

Mode of Action

It’s known that the compound interacts with these bacteria, leading to their inhibition

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, as evidenced by its potent antibacterial activities . The compound’s action leads to a reduction in the population of the targeted bacteria, thereby mitigating the diseases they cause .

Future Directions

Given the significance of isoxazole in drug discovery, there is a need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, the exploration of the potential applications of 3-Phenylisoxazole in various fields, including medicinal chemistry, is an important future direction .

properties

IUPAC Name |

3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143422 | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006-65-1 | |

| Record name | 3-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)